molecular formula C10H17N3O B2469567 Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole CAS No. 2138085-96-6

Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole

Cat. No. B2469567
CAS RN: 2138085-96-6
M. Wt: 195.266
InChI Key: GQDAZIGPMICNKK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis and Biological Evaluation : A study synthesized substituted 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity, finding them to be moderate to excellent inhibitors against certain bacteria. Additionally, their anti-enzymatic activity was assessed against the urease enzyme, with one compound showing notable activity (Rehman et al., 2019).

  • Corrosion Inhibition : Research investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, revealing protective layer formation and mixed-type behavior of these inhibitors (Ammal et al., 2018).

  • Fungicidal Activity : 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) were prepared as potential fungicides, showing higher fungicidal activity against rice sheath blight (Chen et al., 2000).

Structural Analysis and Synthesis

  • Structural Elucidation : A study focused on the synthesis of sulfamoyl and piperidine functionalities within 1,3,4-oxadiazole, structurally corroborated through spectroscopic data analysis (Aziz‐ur‐Rehman et al., 2017).

  • Synthesis of Novel Derivatives : Research was conducted on the synthesis of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, with some showing significant antibacterial and antifungal activity (Sharma et al., 2014).

Industrial Applications

  • Chelating Properties : A study synthesized a novel ligand with 1,3,4-oxadiazole, evaluating its chelating properties with transition metals and antifungal activity (Varde & Acharya, 2017).

  • Catalysis in Aqueous Media : New substituted 1,3,4-oxadiazoles were synthesized and used as ligands in palladium(II) complexes, showing high-turnover catalysis in aqueous media (Bumagin et al., 2018).

properties

IUPAC Name

2-ethyl-5-[(2R,3R)-2-methylpiperidin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-3-9-12-13-10(14-9)8-5-4-6-11-7(8)2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDAZIGPMICNKK-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCNC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(O1)[C@@H]2CCCN[C@@H]2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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